N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide
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Overview
Description
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide is a complex organic compound with the molecular formula C20H14ClFN2O2S. It is known for its unique chemical structure, which includes a chlorophenoxy group, a fluorobenzamide group, and a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-chlorophenoxy)aniline: This intermediate is synthesized by reacting 4-chlorophenol with 4-nitroaniline in the presence of a suitable catalyst.
Formation of 4-(4-chlorophenoxy)phenyl isothiocyanate: The intermediate 4-(4-chlorophenoxy)aniline is then reacted with thiophosgene to form the isothiocyanate derivative.
Coupling with 2-fluorobenzamide: Finally, the isothiocyanate derivative is coupled with 2-fluorobenzamide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-bromophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide
- N-{[4-(4-methylphenoxy)phenyl]carbamothioyl}-2-fluorobenzamide
- N-{[4-(4-ethoxyphenoxy)phenyl]carbamothioyl}-2-fluorobenzamide
Uniqueness
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)23-20(27)24-19(25)17-3-1-2-4-18(17)22/h1-12H,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHAMGYPDHKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367656 |
Source
|
Record name | STK029494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-86-1 |
Source
|
Record name | STK029494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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